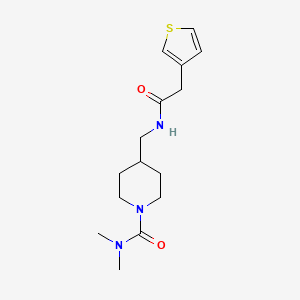

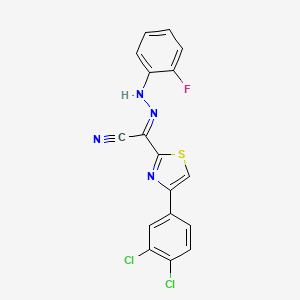

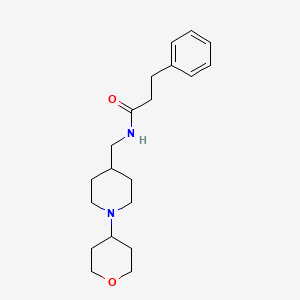

![molecular formula C18H20N2O B2967546 N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide CAS No. 129536-66-9](/img/structure/B2967546.png)

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” is a small molecule . It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide and its derivatives can be achieved by the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . All the target compounds can be successfully synthesized from good to excellent yield .Molecular Structure Analysis

The molecular structure of “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” can be represented by the InChI code: 1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” include a molecular weight of 192.26 , and a melting point of 128-130°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Urease Inhibition

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide derivatives have been found to be potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of various diseases such as urinary tract infections, urolithiasis, and gastric disorders .

Antioxidant Activity

These compounds have been reported to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antidepressant Activity

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide derivatives have been found to exhibit antidepressant activity . This makes them potential candidates for the development of new antidepressant drugs .

Antimalarial Activity

These compounds have shown antimalarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Anti-inflammatory Activity

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide derivatives have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Antimicrobial Activity

These compounds have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Insecticidal Activity

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide analogues have been tested for their insecticidal activity . The introduction of a methyl group at the R1 position of the benzoheterocycle moiety strongly increased the insecticidal activity .

Ryanodine Receptor Activation

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide moiety has been found in novel anthranilic diamides, which are potent ryanodine receptor activators . Ryanodine receptors are channels in the membrane of the endoplasmic reticulum of cells, and their activation can lead to the release of stored calcium ions, triggering a variety of cellular processes .

Safety and Hazards

The safety information available indicates that “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” and its derivatives could involve further exploration of their biological activities and potential applications in various fields of chemistry . This could include more in-depth studies on their synthesis, structure-activity relationships, and interactions with various enzymes .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the dehydration of short chain beta-hydroxyacyl-ACPs and long chain saturated and unsaturated beta-hydroxyacyl-ACPs .

Mode of Action

It is likely that the compound interacts with its target enzyme to inhibit its function, thereby disrupting the fatty acid biosynthesis pathway .

Biochemical Pathways

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide potentially affects the fatty acid biosynthesis pathway by inhibiting the function of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme . This could lead to downstream effects such as disruption of lipid metabolism and cell membrane synthesis.

Result of Action

Inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz enzyme could potentially disrupt fatty acid biosynthesis, affecting lipid metabolism and cell membrane synthesis .

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-N-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,3)20(17(21)16-12-8-5-9-13-16)19-14-15-10-6-4-7-11-15/h4-14H,1-3H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOGISNIWDWMKX-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)N=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)/N=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

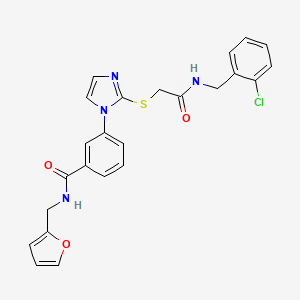

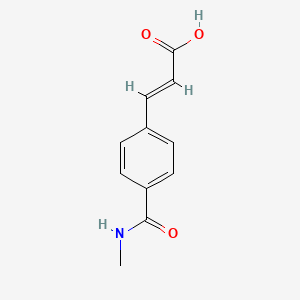

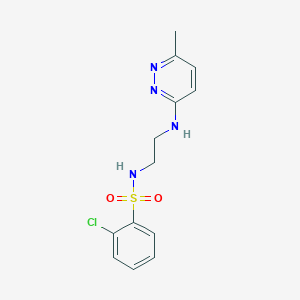

![7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2967473.png)

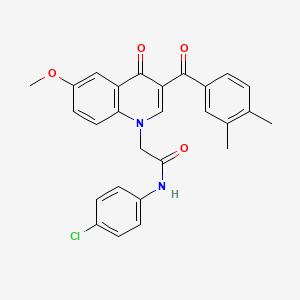

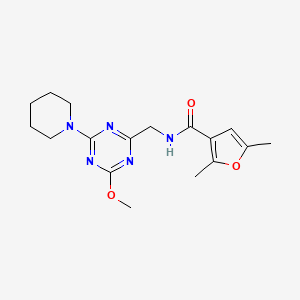

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

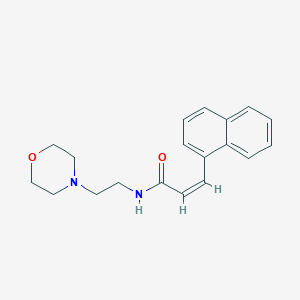

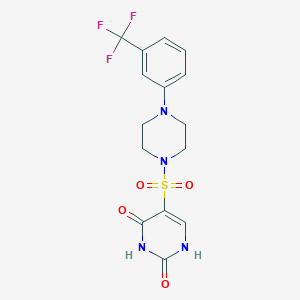

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)